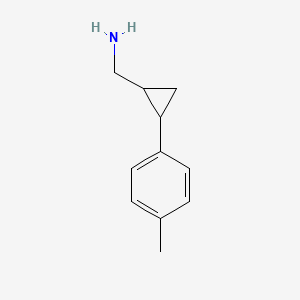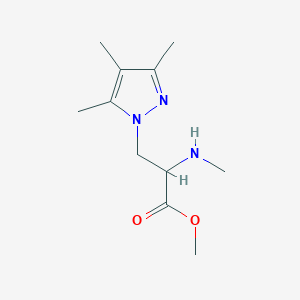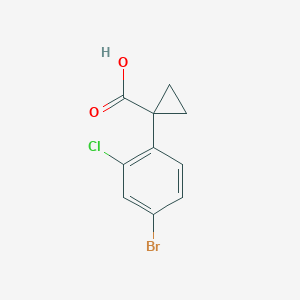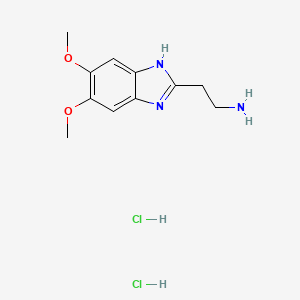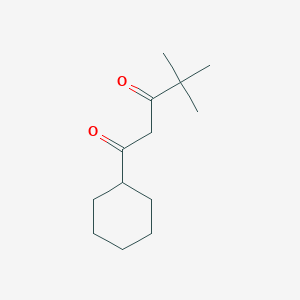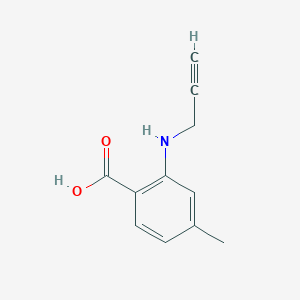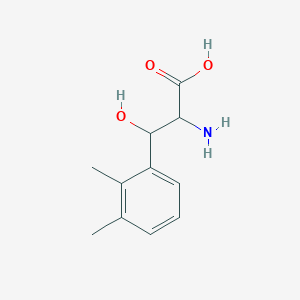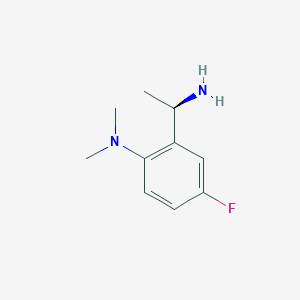
(R)-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline: is a chiral organic compound with the following structural formula:
C12H16FNHCH3
It contains an aminoethyl group, a fluorine atom, and two methyl groups attached to the aromatic ring. The compound’s chirality arises from the asymmetric carbon center (marked as “R” in the name).
Métodos De Preparación
Biocatalytic Synthesis: One method for synthesizing this compound involves biocatalysis using an omega-transaminase. Here are the steps:
Substrate Preparation: Start with 5-fluoro-2-hydroxyacetophenone.
Reaction: Mix the substrate with an amino donor, a coenzyme, a cosolvent, transaminase dry powder, and a buffer solution. Heat the mixture under vacuum (around -0.03 to -0.06 Mpa) at 25-35°C.
Post-Treatment and Purification: After the reaction, extract the product using simple acid-alkali extraction, concentrate it, and add a poor solvent for crystallization.
Análisis De Reacciones Químicas
®-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline: can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions may include derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
This compound finds applications in several fields:
Chemistry: It serves as a building block for the synthesis of other chiral molecules.
Biology: Researchers use it to study interactions with biological targets.
Medicine: Investigations explore its potential as a drug candidate.
Industry: It may be used in the production of fine chemicals or pharmaceuticals.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects depends on its specific application. It could involve binding to receptors, enzyme inhibition, or other molecular interactions.
Comparación Con Compuestos Similares
While there are no direct analogs, we can compare it to related compounds such as ®-(1-aminoethyl)phosphonic acid . Highlighting its uniqueness lies in its specific combination of functional groups and chirality.
Remember that further research and experimentation are essential to fully understand and utilize this compound’s properties
Propiedades
Fórmula molecular |
C10H15FN2 |
|---|---|
Peso molecular |
182.24 g/mol |
Nombre IUPAC |
2-[(1R)-1-aminoethyl]-4-fluoro-N,N-dimethylaniline |
InChI |
InChI=1S/C10H15FN2/c1-7(12)9-6-8(11)4-5-10(9)13(2)3/h4-7H,12H2,1-3H3/t7-/m1/s1 |
Clave InChI |
AXTDJCWTDXAMFC-SSDOTTSWSA-N |
SMILES isomérico |
C[C@H](C1=C(C=CC(=C1)F)N(C)C)N |
SMILES canónico |
CC(C1=C(C=CC(=C1)F)N(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


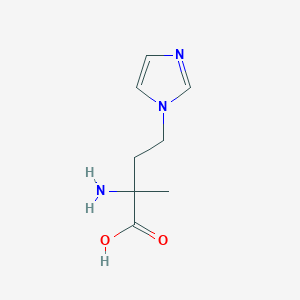



aminehydrochloride](/img/structure/B13545525.png)
![3-(Methoxycarbonyl)imidazo[1,2-a]pyridine-6-carboxylicacid](/img/structure/B13545529.png)
